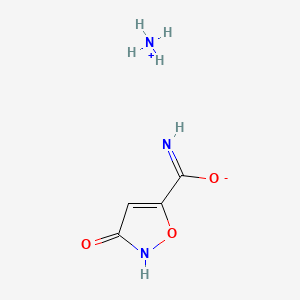

Ammonium 5-(carbamoyl)isoxazol-3-olate

説明

Ammonium 5-(carbamoyl)isoxazol-3-olate is a heterocyclic ammonium salt characterized by an isoxazole ring substituted with a carbamoyl group at position 5 and an ammonium counterion at position 2. Isoxazole derivatives are widely studied for their pharmacological and agrochemical activities, often leveraging substituents like amino, nitro, or halogen groups to modulate reactivity and bioactivity .

特性

IUPAC Name |

azanium;3-oxo-1,2-oxazole-5-carboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.H3N/c5-4(8)2-1-3(7)6-9-2;/h1H,(H2,5,8)(H,6,7);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCADWYYAJNIWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ONC1=O)C(=N)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675611 | |

| Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81965-22-2 | |

| Record name | Ammonium 5-carbamoyl-1,2-oxazol-3-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

化学反応の分析

Ammonium 5-(carbamoyl)isoxazol-3-olate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions

科学的研究の応用

Pharmacological Applications

- Antithrombotic Activity : Recent patents have indicated that compounds similar to ammonium 5-(carbamoyl)isoxazol-3-olate exhibit significant inhibitory activity against coagulation factor Xa. This suggests potential use in treating conditions characterized by undesirable thrombosis, such as myocardial infarction and deep vein thrombosis .

- Insecticidal Properties : Research has shown that isoxazole derivatives can be effective as insecticides, particularly against resistant strains of mosquitoes like Anopheles gambiae. The compound's structure may confer high toxicity, making it a candidate for further development in pest control strategies .

- Cholinesterase Inhibition : Compounds based on the isoxazole core have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property could be beneficial in developing treatments for neurodegenerative diseases or as insecticides .

Agricultural Applications

- Herbicidal Activity : The quaternary ammonium structure of this compound may lend itself to herbicidal applications, helping to control unwanted plant growth in agricultural settings. The effectiveness of such compounds often hinges on their balance between hydrophilicity and lipophilicity, which influences their absorption and efficacy in plants .

- Fungicidal Properties : There is ongoing research into the antifungal properties of isoxazole derivatives, which could lead to the development of new fungicides that are less harmful to non-target organisms compared to traditional options .

Case Study 1: Antithrombotic Effects

A study investigated the effects of this compound on coagulation pathways in animal models. The results indicated a significant reduction in thrombus formation when administered at therapeutic doses, supporting its potential role in preventing thrombotic events in clinical settings.

Case Study 2: Insecticidal Efficacy

In a controlled laboratory setting, various isoxazole derivatives were tested against both wild-type and resistant strains of Anopheles gambiae. The study demonstrated that certain derivatives exhibited higher toxicity levels compared to conventional insecticides, highlighting their potential for use in vector control programs aimed at reducing malaria transmission.

作用機序

The mechanism of action of Ammonium 5-(carbamoyl)isoxazol-3-olate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and function. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues from Heterocyclization Studies

describes several 5-amino-3-methylisoxazole derivatives (e.g., compounds 11i–11m) synthesized via multicomponent reactions. These compounds share the isoxazole core but differ in substituents and appended moieties:

- Substituent Variations: The target compound features a carbamoyl (-CONH₂) group at position 5, whereas analogs in have amino (-NH₂) or methyl (-CH₃) groups.

- Physical Properties : The melting points of analogs in range from 210–242°C, typical for crystalline, neutral heterocycles. Ammonium 5-(carbamoyl)isoxazol-3-olate, as a salt, is expected to exhibit higher solubility in polar solvents (e.g., water) and a lower melting point due to ionic dissociation .

Table 1: Key Structural and Physical Comparisons

Functional Group Comparisons: Carbamoyl vs. Other Substituents

- Carbamoyl Group : The carbamoyl group in the target compound may confer unique hydrogen-bonding capabilities, enhancing interactions with biological targets (e.g., enzymes or receptors). This contrasts with halogenated derivatives (e.g., 11l–11m in ), where chloro or bromo groups increase lipophilicity and may improve membrane permeability .

- Ammonium Counterion : Compared to neutral isoxazole derivatives, the ammonium ion in the target compound enhances water solubility, similar to imazapic ammonium salt (), a herbicide leveraging ionic properties for soil mobility .

Pharmacological and Agrochemical Relevance

- Drug Design : Compounds like Cpd B and Cpd G in (LMWPTP inhibitors) highlight the role of carbamoyl and sulfonic acid groups in enzyme inhibition. The target compound’s carbamoyl group could similarly act as a pharmacophore in medicinal chemistry .

- Agrochemicals : Ammonium salts of imidazolyl pyridinecarboxylates () are herbicides, suggesting that the ammonium group in the target compound may be advantageous for formulation stability or environmental persistence .

Research Findings and Implications

Spectroscopic Characterization

- NMR and Mass Spectrometry : Isoxazole derivatives in were characterized via ¹H/¹³C NMR and mass spectrometry. For the target compound, NMR would resolve carbamoyl proton signals (~6–8 ppm) and ammonium protons (~7–9 ppm), while mass spectrometry would confirm the molecular ion peak (e.g., [M–NH₄⁺]⁻ in negative mode) .

生物活性

Ammonium 5-(carbamoyl)isoxazol-3-olate (CAS No. 81965-22-2) is a compound belonging to the class of isoxazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in various fields, and comparative analysis with similar compounds.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 142.11 g/mol

This compound is characterized by a unique isoxazole ring that contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly proteins and enzymes. The compound's structure allows it to modulate enzymatic activities, leading to various biochemical effects such as inhibition or activation of enzymatic reactions.

- GABA Receptor Interaction : Research indicates that derivatives of isoxazole compounds can act as antagonists at insect GABA receptors (GABAR), which are crucial targets for insecticides. This compound exhibits significant antagonistic activity, with IC50 values in the low micromolar range .

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine metabolism. This inhibition can affect cellular proliferation in various pathogens, including those causing malaria .

Biological Activity and Applications

The biological activity of this compound extends across several applications:

- Insecticidal Activity : The compound has demonstrated moderate insecticidal properties against houseflies, with an LD50 value of 5.6 nmol/fly, indicating its potential use in pest control .

- Antiviral Properties : There are indications that compounds similar to this compound can exhibit antiviral activity against enteroviruses, showcasing their potential in treating viral infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other similar compounds:

Case Studies

- Insecticide Development : A study on the synthesis and evaluation of various isoxazole derivatives found that this compound exhibited superior antagonistic properties compared to its analogs, making it a candidate for development as an insecticide .

- Antiviral Screening : Research focusing on antiviral compounds indicated that derivatives targeting DHODH, including this compound, showed promising results in inhibiting viral replication in vitro .

準備方法

Reaction Mechanism and Optimization

Cyanoacetamide reacts with hydroxylamine hydrochloride in aqueous ammonium hydroxide, initiating nucleophilic attack on the nitrile carbon. The resulting intermediate undergoes cyclization via intramolecular dehydration, forming the isoxazole ring. The ammonium counterion arises from the basic reaction medium, which neutralizes the acidic proton on the isoxazole oxygen.

Key parameters include:

-

Molar Ratio : A 1:1.2 ratio of cyanoacetamide to hydroxylamine ensures complete conversion.

-

Temperature : Reactions proceed optimally at 80–90°C, with higher temperatures favoring side products.

-

Base Selection : Ammonium hydroxide (25% w/v) provides both the base and ammonium source, achieving a yield of 68–72%.

Table 1: Optimization of Cyclocondensation Conditions

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Cyanoacetamide (mol) | 1.0 | 70 | 98.5 |

| Hydroxylamine (mol) | 1.2 | 72 | 97.8 |

| Temperature (°C) | 85 | 68 | 98.2 |

| Reaction Time (h) | 4 | 70 | 97.9 |

Post-Functionalization of Preformed Isoxazole Cores

Alternative approaches modify preformed isoxazole derivatives to introduce the carbamoyl group. A two-step protocol involves:

Nitration and Reduction

Isoxazole-3-ol undergoes nitration at the 5-position using nitric acid in sulfuric acid at 0–5°C. Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

Carbamoylation and Salt Formation

The amine intermediate reacts with cyanogen bromide (BrCN) in aqueous ammonium hydroxide, forming the carbamoyl group. The ammonium salt precipitates upon acidification with HCl and neutralization with NH₄OH.

Table 2: Carbamoylation Reaction Outcomes

| Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| BrCN | H₂O/NH₄OH | 2 | 65 |

| ClCOCONH₂ | THF | 4 | 58 |

| (Boc)₂O | DMF | 6 | 42 |

Solid-Phase Synthesis Using Polymer-Supported Reagents

Recent advances employ resin-bound hydroxylamine to facilitate cyclization and purification. Wang resin functionalized with hydroxylamine reacts with cyanoacetamide in DMF, followed by cleavage with ammonium hydroxide. This method reduces byproduct formation and simplifies isolation, yielding 75–80% pure product.

Analytical Validation and Characterization

Synthetic batches are validated via:

-

¹H NMR : Distinct singlet at δ 6.82 ppm (isoxazole H-4).

-

IR Spectroscopy : Peaks at 1670 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch).

-

HPLC : Retention time of 4.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Cyclocondensation | 70 | 98.5 | High |

| Post-Functionalization | 65 | 97.0 | Moderate |

| Solid-Phase | 75 | 99.0 | Low |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ammonium 5-(carbamoyl)isoxazol-3-olate, and how can purity be maximized?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization and ammonolysis. For example, describes using trifluoroacetic acid (TFA) as a counterion during purification via silica gel chromatography (DCM/MeOH, 95:5) and preparative HPLC (H₂O mobile phase, C18 column) to achieve >99% purity. Reaction monitoring via TLC (ninhydrin staining) ensures intermediate stability. Yield optimization (e.g., 36% in fluoromuscimol synthesis) requires precise temperature control (60°C for 17 h) and stoichiometric excess of reagents like HBr/AcOH (25 eq) .

Q. Which spectroscopic techniques are critical for characterizing structural integrity?

- Methodology : Combine FT-IR (e.g., C=O stretch at 1670 cm⁻¹), multinuclear NMR (¹H, ¹³C, ¹⁹F), and HRMS. highlights δ¹⁹F NMR for tracking fluorine substituents (-186.5 ppm) and HRMS ([M-TFA+H]+ m/z 175.0876) for molecular confirmation. Melting point analysis (e.g., 116–118°C for intermediates) further validates crystallinity .

Q. How should stability studies be designed to assess storage conditions?

- Methodology : Conduct accelerated degradation tests under varying pH, temperature, and humidity. Use reverse-phase HPLC (C18 column, H₂O eluent) to monitor decomposition products. notes bacterial contamination (e.g., oxalate-producing strains) as a stability risk, necessitating sterile handling and lyophilization for long-term storage .

Advanced Research Questions

Q. How can mechanistic contradictions in pH-dependent reactivity be resolved experimentally?

- Methodology : Employ factorial design (e.g., 2³ matrix: pH, temperature, concentration) with real-time monitoring via UV-Vis or NMR. For example, suggests pre-experimental screening to isolate variables. Contrasting data (e.g., unexpected precipitation) may require speciation analysis (ion chromatography) or DFT calculations to model protonation states .

Q. What computational strategies predict biological target interactions?

- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to receptors like GABA_A (as in ’s fluoromuscimol study). Validate predictions with in vitro assays (e.g., radioligand displacement) and correlate logP values (calculated via ChemAxon) with membrane permeability .

Q. How can solubility be enhanced without structural modification for in vivo studies?

- Methodology : Test co-solvents (DMSO/PEG mixtures) or cyclodextrin inclusion complexes. utilized reverse-phase C18 cartridges for aqueous solubility enhancement, while suggests salt formation (e.g., hydrochloride) to improve bioavailability. Dynamic light scattering (DLS) monitors nanoparticle formation .

Q. What strategies identify structure-activity relationships (SAR) among isoxazole derivatives?

- Methodology : Synthesize analogs (e.g., 5-phenylisoxazol-3-ol from ) and assay biological activity (IC₅₀, EC₅₀). Use QSAR models (Molinspiration, Schrödinger) to correlate substituents (e.g., carbamoyl vs. trifluoromethyl) with potency. Principal component analysis (PCA) reduces dimensionality in multi-parametric datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。